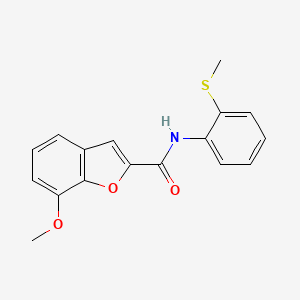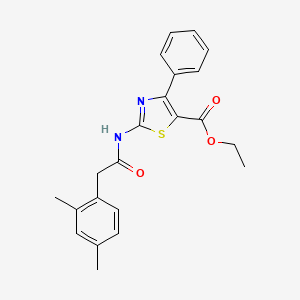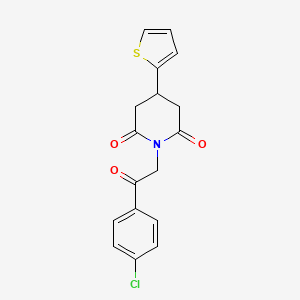
1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione, also known as CTDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTDP is a member of the family of compounds known as piperidinediones, which have been investigated for their ability to modulate various biological pathways.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Compounds structurally similar to the one have been synthesized and evaluated for their anticonvulsant activity. For instance, derivatives of pyrrolidine-diones have shown significant activity in several seizure models, indicating potential applications in developing new treatments for epilepsy. Kamiński et al. (2011) synthesized new derivatives and found them effective in various seizure models, suggesting the importance of the structural features for their activity (Kamiński, Rzepka, & Obniska, 2011).
Antinociceptive and Analgesic Effects
Góra et al. (2021) explored the anticonvulsant and antinociceptive activities of new pyrrolidine-dione derivatives. Their findings revealed that certain compounds not only possess anticonvulsant properties but also demonstrate significant analgesic effects in models of neuropathic pain, indicating their potential in pain management (Góra et al., 2021).
Antifungal Properties
Volkova et al. (2020) reported on a novel antifungal compound within the same chemical class, demonstrating its solubility thermodynamics and partitioning in biologically relevant solvents. This study suggests the potential of these compounds in developing antifungal treatments based on their physicochemical properties (Volkova, Levshin, & Perlovich, 2020).
Synthesis and Application in Organic Chemistry
The versatility of compounds with similar structures in organic synthesis has been demonstrated, where they serve as intermediates in producing a wide range of biologically active molecules. For example, Cal et al. (2012) discussed an efficient one-pot synthesis method for Nα-urethane-protected β- and γ-amino acids, showcasing the utility of similar compounds in synthetic organic chemistry (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).
Antitumor Activity
Yu et al. (2017) synthesized a series of 1H-thieno[2,3-c]chromen-4(2H)-one derivatives and evaluated their antitumor activity. The study highlights the potential of structurally related compounds in designing new anticancer agents (Yu et al., 2017).
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-4-thiophen-2-ylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-13-5-3-11(4-6-13)14(20)10-19-16(21)8-12(9-17(19)22)15-2-1-7-23-15/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGXQUMFQMVIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

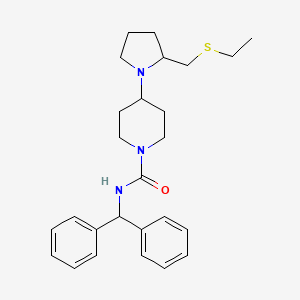
![6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2817281.png)
![N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2817283.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2817286.png)
![2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2817289.png)
![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817290.png)
![N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2817291.png)
![3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817292.png)
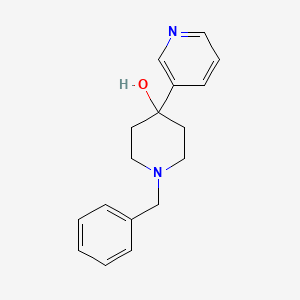
![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)
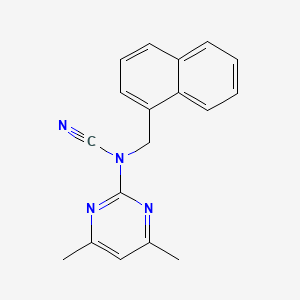
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2817299.png)
